Diethylene Glycol

Description

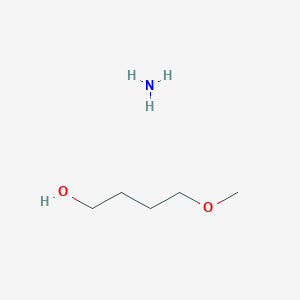

This compound is a hydroxyether.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxyethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3/c5-1-3-7-4-2-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHSVFCYNBDYFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3, Array | |

| Record name | DIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | diethylene glycol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Diethylene_glycol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31290-76-3 | |

| Record name | Ethanol, 2,2′-oxybis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31290-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8020462 | |

| Record name | Diethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethylene glycol appears as a colorless liquid. Denser than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals., Liquid; NKRA; Other Solid; Pellets or Large Crystals, Very hygroscopic, colorless liquid; [Hawley], ODOURLESS COLOURLESS VISCOUS HYGROSCOPIC LIQUID. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2,2'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4829 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

473 °F at 760 mmHg (NTP, 1992), 245.8 °C, 245 °C | |

| Record name | DIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/69 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

290 °F (NTP, 1992), 124 °C, 280 to 290 °F (open cup) /from table/, 124 °C c.c. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4829 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/69 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Immiscible with toluene, petroleum, linseed or castor oil, Soluble in chloroform, Soluble in ethanol, ethyl ether, Miscible with alcohol, ether, acetone, ethylene glycol; practically insoluble in benzene, carbon tetrachloride, Solubility in water: miscible | |

| Record name | DIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/69 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.118 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1197 g/cu cm at 15 °C, Relative density (water = 1): 1.12 | |

| Record name | DIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/69 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.66 (Air = 1), Relative vapor density (air = 1): 3.7 | |

| Record name | DIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/69 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

less than 0.01 mmHg at 68 °F ; 0.01 mmHg at 86 °F (NTP, 1992), 0.0057 [mmHg], VP: 1 mm Hg at 91.8 °C, 5.7X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 2.7 | |

| Record name | DIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4829 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/69 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Acidity (as acetic acid, max) O.005%, water (max) 0.2%, ash (max) 0.005 g/10 mL | |

| Record name | DIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/69 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless syrupy liquid | |

CAS No. |

111-46-6, 25322-68-3 | |

| Record name | DIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylene glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycol, polyethylene (600) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycol, polyethylene (400) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycol, polyethylene (200) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbowax 6000 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbowax 4000 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-oxydiethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.521 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61BR964293 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/69 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

14 °F (NTP, 1992), -10.4 °C, -6.5 °C | |

| Record name | DIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/69 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Diethylene Glycol chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of Diethylene Glycol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental analysis of this compound (DEG). The information is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound.

Chemical Structure and Identification

This compound is an organic compound with the chemical formula C₄H₁₀O₃.[1][2] It is structurally composed of two ethylene (B1197577) glycol units joined by an ether linkage.[1]

Synonyms: 2,2'-Oxydiethanol, Diglycol, 2-(2-Hydroxyethoxy)ethanol[1]

Molecular Structure Visualization:

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a colorless, odorless, viscous, and hygroscopic liquid at room temperature.[1] It is miscible with water, alcohols, ethers, and acetone.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₁₀O₃ |

| Molar Mass | 106.12 g/mol [1] |

| Appearance | Colorless, viscous liquid[1] |

| Odor | Odorless |

| Density | 1.118 g/cm³ at 20 °C |

| Melting Point | -10.45 °C |

| Boiling Point | 244-245 °C[1] |

| Flash Point | 143 °C (open cup) |

| Solubility | Miscible with water, ethanol, acetone, and ether |

| Refractive Index (n²⁰/D) | 1.447 |

Experimental Protocols

The determination of the physicochemical properties of this compound is governed by standardized test methods, primarily those outlined by ASTM International.

Standard Test Methods for Glycols (ASTM E202)

ASTM E202 provides a comprehensive set of procedures for the analysis of various glycols, including this compound.[3][4] These methods are crucial for quality control and specification compliance.

Workflow for Glycol Analysis based on ASTM E202

Caption: General workflow for the analysis of glycols according to ASTM E202.

Key Experimental Procedures:

-

Specific Gravity: Determined using a pycnometer or a digital density meter as described in ASTM D891.

-

Distillation Range: Measured according to ASTM D1078 to determine the boiling range of the substance.

-

Acidity: Assessed by titration with a standardized solution of sodium hydroxide (B78521) in the presence of a suitable indicator, as detailed in ASTM D1613.

-

Water Content: Quantified using the Karl Fischer titration method outlined in ASTM E203.

-

Iron: Colorimetric determination after chelation, as specified within the ASTM E202 standard.

Synthesis of this compound

This compound is primarily produced as a co-product during the hydrolysis of ethylene oxide to produce ethylene glycol.[1] The reaction conditions can be controlled to influence the yield of this compound.

Reaction Pathway:

-

Ethylene Oxide + Water → Ethylene Glycol C₂H₄O + H₂O → HOCH₂CH₂OH

-

Ethylene Glycol + Ethylene Oxide → this compound HOCH₂CH₂OH + C₂H₄O → (HOCH₂CH₂)₂O

Experimental Conditions:

-

Reactants: Ethylene oxide and water.

-

Temperature: The hydrolysis reaction is typically carried out at elevated temperatures, often in the range of 150-200°C.

-

Pressure: The reaction is conducted under pressure to maintain the reactants in the liquid phase.

-

Catalyst: The reaction can proceed without a catalyst (thermal hydrolysis) or be catalyzed by acids or bases.[5]

-

Purification: The product mixture, which contains monoethylene glycol, this compound, and higher glycols, is separated by fractional distillation under vacuum.

Typical Reactions of this compound

The presence of two primary hydroxyl groups makes this compound a versatile chemical intermediate. A common reaction is esterification.

Esterification of this compound with a Carboxylic Acid:

This protocol is a general representation of an acid-catalyzed esterification.

Materials and Equipment:

-

This compound

-

Carboxylic acid (e.g., stearic acid)

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Round-bottom flask with a heating mantle and magnetic stirrer

-

Dean-Stark apparatus and condenser

-

Thermometer

-

Nitrogen inlet

Procedure:

-

Charge the round-bottom flask with this compound and the carboxylic acid.

-

Add a catalytic amount of the acid catalyst.

-

Assemble the Dean-Stark apparatus and condenser.

-

Begin stirring and gently heat the mixture under a nitrogen atmosphere.

-

The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by techniques such as titration to determine the acid value.

-

Upon completion, cool the reaction mixture and neutralize the catalyst with a base.

-

The crude product is then purified, typically by washing with water and subsequent removal of any solvent under reduced pressure.

Spectroscopic Properties

Spectroscopic analysis is essential for the identification and quantification of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is relatively simple and characteristic.

Table 2: ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.60 | Triplet | 4H | -O-CH₂ -CH₂-OH |

| ~3.72 | Triplet | 4H | -O-CH₂-CH₂ -OH |

| ~4.50 | Singlet (broad) | 2H | -OH |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

FTIR Spectroscopy

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Table 3: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3600-3200 (broad) | O-H stretch | Hydroxyl (-OH) |

| 2950-2850 | C-H stretch | Alkane (-CH₂) |

| ~1120 | C-O-C stretch | Ether |

| ~1060 | C-O stretch | Primary Alcohol |

FTIR spectroscopy is also a valuable tool for detecting this compound as a contaminant in various products.[6][7][8] The presence of characteristic DEG peaks, particularly in the fingerprint region (e.g., around 881 cm⁻¹ and 1083 cm⁻¹), can be used for its identification and quantification.[6]

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, and analytical methodologies for this compound. The information presented, including the structured data tables and experimental protocol outlines, serves as a valuable resource for professionals in scientific research and development. The provided visualizations of the chemical structure and analytical workflow are intended to facilitate a clearer understanding of this important industrial chemical.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C4H10O3 | CID 8117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound(111-46-6) 1H NMR [m.chemicalbook.com]

- 5. Tech-Type: Ethylene Oxide Hydrolysis into Ethylene Glycols [portfolio-pplus.com]

- 6. FT-IR Spectroscopy for the Detection of this compound (DEG) Contaminant in Glycerin-Based Pharmaceutical Products and Food Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physical Characteristics of Pure Diethylene Glycol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical characteristics of pure Diethylene Glycol (DEG). The information is presented to be a valuable resource for laboratory and development settings, with a focus on precise data, experimental context, and clear visual representations of related processes.

General Properties of this compound

This compound (DEG) is a clear, colorless, and practically odorless viscous liquid.[1] It possesses a notable sweet taste, a characteristic that has unfortunately been associated with instances of toxic adulteration.[2] As a hygroscopic substance, DEG readily absorbs moisture from the atmosphere.[1][3]

Quantitative Physical Characteristics

The following tables summarize the key physical properties of pure this compound, providing a quick reference for researchers and professionals.

| Property | Value |

| Appearance | Clear, colorless liquid |

| Odor | Practically odorless |

| Taste | Sweetish |

| Molecular Formula | C₄H₁₀O₃ |

| Molecular Weight | 106.12 g/mol |

Table 1: General and Organoleptic Properties

| Property | Value at Standard Conditions (unless specified) |

| Density | 1.118 g/cm³ at 20°C |

| Boiling Point | 244-245 °C at 760 mmHg |

| Melting/Freezing Point | -10.45 °C |

| Refractive Index | 1.447 at 20°C |

| Viscosity (Dynamic) | 35.7 mPa·s (cP) at 20°C |

| Surface Tension | 48.5 dynes/cm at 20°C |

| Vapor Pressure | <0.01 mmHg at 20°C |

| Specific Heat Capacity | 2.23 kJ/kg·K at 20°C |

| Thermal Conductivity | 0.205 W/m·K at 25°C |

| Solubility | Miscible with water, alcohol, ether, and acetone |

Table 2: Key Physical and Thermodynamic Properties

| Property | Value |

| Flash Point | 124 °C (Closed Cup) |

| Autoignition Temperature | 229 °C |

| Explosive Limits in Air | 1.6% - 10.8% by volume |

Table 3: Safety-Related Physical Properties

Experimental Protocols for Property Determination

The following section details the standard methodologies for measuring the key physical properties of this compound.

Density

The density of this compound is typically determined using a digital density meter according to ASTM D4052 .[4][5] This method involves introducing a small liquid sample into an oscillating U-tube. The instrument measures the change in the oscillation frequency caused by the sample's mass, which is then used to calculate the density with high precision.[5]

Boiling Point

The boiling point is determined following the procedure outlined in ASTM D1120 .[6][7] This method measures the equilibrium boiling point of the liquid. A sample is heated in a flask connected to a reflux condenser, and the temperature of the boiling liquid, corrected for atmospheric pressure, is recorded as the boiling point.[8][9]

Viscosity

The kinematic viscosity of this compound is measured using a calibrated glass capillary viscometer as described in ASTM D445 .[4][10][11] The test measures the time it takes for a specific volume of the liquid to flow under gravity through the capillary at a controlled temperature. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid.[10][11]

Refractive Index

The refractive index is determined using a refractometer following the ASTM D1218 standard.[10][12] This method involves placing a small sample of the liquid on the prism of the refractometer and measuring the angle at which light is refracted as it passes through the sample.[12]

Flash Point

The flash point is determined using the Cleveland Open Cup method, as specified in ASTM D92 .[13][14] In this procedure, a sample of this compound is heated in an open cup at a controlled rate. An ignition source is passed over the surface of the liquid at regular intervals until a brief flash is observed. The temperature at which this occurs is recorded as the flash point.[15][16]

Specific Heat Capacity

The specific heat capacity is determined by Differential Scanning Calorimetry (DSC) according to ASTM E1269 .[6][17][18] This method measures the heat flow to or from a sample as it is subjected to a controlled temperature program and compares it to a standard of known specific heat capacity, such as sapphire.[17][19]

Thermal Conductivity

The thermal conductivity of this compound is measured using the procedures outlined in ASTM D2717 .[20][21][22] This test method determines the thermal conductivity of nonmetallic liquids by measuring the heat flow across a known thickness of the liquid under a specific temperature gradient.[20][21][22][23][24]

Visualizing Key Processes

To provide a clearer understanding of the context in which this compound is produced and handled, the following diagrams illustrate the manufacturing process and a typical quality control workflow.

Caption: Production of this compound via Ethylene Oxide Hydrolysis.

Caption: Quality Control Workflow for this compound.

References

- 1. chemicaliran.com [chemicaliran.com]

- 2. youtube.com [youtube.com]

- 3. nbinno.com [nbinno.com]

- 4. store.astm.org [store.astm.org]

- 5. ASTM D4052 - eralytics [eralytics.com]

- 6. infinitalab.com [infinitalab.com]

- 7. tamson-instruments.com [tamson-instruments.com]

- 8. store.astm.org [store.astm.org]

- 9. standards.iteh.ai [standards.iteh.ai]

- 10. store.astm.org [store.astm.org]

- 11. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 12. petrolube.com [petrolube.com]

- 13. precisionlubrication.com [precisionlubrication.com]

- 14. ASTM D92-2018 "Standard Test Method for Flash and Fire Points by Cleveland Open Cup Tester" | NBCHAO [en1.nbchao.com]

- 15. astm-d92-flash-and-fire-point-testing [pentyllabs.com]

- 16. youtube.com [youtube.com]

- 17. mse.ucr.edu [mse.ucr.edu]

- 18. store.astm.org [store.astm.org]

- 19. scribd.com [scribd.com]

- 20. store.astm.org [store.astm.org]

- 21. ASTM D2717 - Evaluation of Thermal Conductivity of Liquids - Analytice [analytice.com]

- 22. standards.iteh.ai [standards.iteh.ai]

- 23. standards.iteh.ai [standards.iteh.ai]

- 24. ASTM D2717 (Thermal Conductivity) – SPL [spllabs.com]

Diethylene Glycol: A Technical Overview of Core Properties

This guide provides essential information on the physicochemical properties of diethylene glycol, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Data

The fundamental identifiers and properties of this compound are summarized below for easy reference.

| Property | Value | Citations |

| CAS Number | 111-46-6 | [1][2][3][4][5][6] |

| Molecular Weight | 106.12 g/mol | [2][4][7][8] |

| Molecular Formula | C4H10O3 | [4][7] |

Relationship Diagram

The following diagram illustrates the direct association between the compound and its key identifiers.

References

- 1. CAS 111-46-6: this compound | CymitQuimica [cymitquimica.com]

- 2. klarchem.com [klarchem.com]

- 3. This compound | C4H10O3 | CID 8117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 111-46-6 [chemicalbook.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. merckmillipore.com [merckmillipore.com]

- 7. This compound , DEG [greenchemintl.com]

- 8. parchem.com [parchem.com]

A Deep Dive into the Solubility of Diethylene Glycol in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Diethylene glycol (DEG), a colorless, hygroscopic liquid with the formula (HOCH₂CH₂)₂O, is a versatile organic compound widely employed across various industries. Its utility as a solvent, humectant, and chemical intermediate is largely dictated by its solubility characteristics. This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents, details experimental protocols for solubility determination, and presents a logical workflow for assessing solvent compatibility.

Understanding this compound's Solubility Profile

The solubility of this compound is governed by its molecular structure, which features two hydroxyl (-OH) groups and an ether linkage. These functional groups allow for hydrogen bonding and dipole-dipole interactions, making it readily soluble in polar solvents. Conversely, its relatively short carbon chain limits its solubility in nonpolar organic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in various organic solvents. It is important to note that "miscible" indicates that the two liquids are completely soluble in each other in all proportions.

| Organic Solvent | Chemical Class | Solubility | Temperature (°C) |

| Methanol | Alcohol | Slightly Soluble[1] | Not Specified |

| Ethanol | Alcohol | Miscible[2][3] | Not Specified |

| Acetone | Ketone | Miscible[2][3] | Not Specified |

| Ethyl Acetate | Ester | Slightly Soluble[1] | Not Specified |

| Diethyl Ether | Ether | Miscible[2][3] | Not Specified |

| Chloroform | Halogenated Hydrocarbon | Sparingly Soluble[1] | Not Specified |

| Benzene | Aromatic Hydrocarbon | Practically Insoluble[4] | Not Specified |

| Carbon Tetrachloride | Halogenated Hydrocarbon | Practically Insoluble[4] | Not Specified |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and formulation. The following are detailed methodologies for key experiments cited in the literature.

The Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely recognized technique for determining the equilibrium solubility of a liquid in a solvent.

Principle: An excess of the solute (this compound) is mixed with the solvent of interest. The mixture is agitated at a constant temperature for a sufficient duration to reach thermodynamic equilibrium. Following equilibrium, the undissolved portion is separated, and the concentration of the solute in the saturated solution is quantified.

Materials and Apparatus:

-

High-purity this compound

-

Analytical grade organic solvents

-

Volumetric flasks

-

Sealable, temperature-controlled orbital shaker

-

Centrifuge or filtration system (e.g., syringe filters)

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector.

Procedure:

-

Preparation: Prepare a series of sealed flasks for each solvent to be tested.

-

Addition of Components: Accurately measure a known volume or weight of the organic solvent into each flask. Add an excess amount of this compound to each flask. The excess is crucial to ensure that a saturated solution is formed.

-

Equilibration: Place the sealed flasks in the temperature-controlled orbital shaker. Agitate the mixtures at a constant temperature (e.g., 25°C) for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After the equilibration period, cease agitation and allow the flasks to rest at the constant temperature to permit the separation of the undissolved this compound.

-

Sample Collection: Carefully extract a sample of the supernatant (the saturated solvent layer) using a syringe. To remove any undissolved micro-droplets, filter the sample through a syringe filter that is chemically compatible with the solvent.

-

Analysis: Accurately dilute the collected sample with a suitable solvent to bring the concentration of this compound within the calibrated range of the analytical instrument. Analyze the diluted sample using a pre-calibrated GC-FID or HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the organic solvent, typically expressed in g/100 g of solvent or mol/L.

Analytical Quantification of this compound

Gas Chromatography with Flame Ionization Detection (GC-FID):

-

Principle: This technique separates components of a mixture based on their volatility and interaction with a stationary phase within a capillary column. The flame ionization detector then quantifies the amount of each component.

-

Methodology:

-

Instrument Setup: A gas chromatograph equipped with a suitable capillary column (e.g., a polar phase like PEG) and a flame ionization detector is used.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the GC to generate a calibration curve.

-

Sample Analysis: Inject a known volume of the diluted saturated solution into the GC.

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

-

High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase.

-

Methodology:

-

Instrument Setup: An HPLC system with a suitable column (e.g., a reverse-phase C18 column) and a detector (e.g., a refractive index detector) is used.

-

Calibration: Prepare and run a series of standard solutions of this compound to create a calibration curve.

-

Sample Analysis: Inject a known volume of the diluted saturated solution into the HPLC.

-

Quantification: The concentration of this compound is determined by comparing the peak response to the calibration curve.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining the solubility of this compound in an organic solvent.

Caption: Workflow for determining the solubility of this compound.

References

Diethylene Glycol as a Byproduct of Ethylene Glycol Production: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the formation of diethylene glycol (DEG) as a byproduct during the industrial production of ethylene (B1197577) glycol (EG). It details the underlying chemical pathways, process conditions influencing product selectivity, and methodologies for purification and analysis. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of ethylene glycol chemistry and its impurities.

Introduction

Ethylene glycol (EG), a crucial raw material in the manufacturing of polyester (B1180765) fibers and antifreeze, is primarily produced through the hydration of ethylene oxide (EO).[1] While monoethylene glycol (MEG) is the desired product, the reaction invariably yields a series of higher glycols, with this compound (DEG) being the most significant byproduct.[1][2] The presence and concentration of DEG are critical quality parameters, as it can impact the performance of downstream products. This guide explores the mechanistic, kinetic, and process-related factors governing DEG formation.

Chemical Pathways of Ethylene Glycol and this compound Formation

The industrial synthesis of ethylene glycol is a two-step process. First, ethylene is catalytically oxidized to produce ethylene oxide, a highly reactive cyclic ether.[3] Subsequently, ethylene oxide undergoes hydrolysis to form ethylene glycol.

The formation of DEG is a consecutive reaction where the initially formed ethylene glycol molecule reacts with another ethylene oxide molecule.[4] This reaction is analogous to the primary hydration of ethylene oxide, with an alcohol (ethylene glycol) acting as the nucleophile instead of water.

Primary Reaction: Ethylene Glycol Formation

The primary reaction involves the ring-opening of the ethylene oxide molecule by water, leading to the formation of monoethylene glycol.

C₂H₄O + H₂O → HOCH₂CH₂OH

Ethylene Oxide + Water → Monoethylene Glycol

Secondary Reaction: this compound Formation

This compound is formed when ethylene glycol, the primary product, reacts with an additional molecule of ethylene oxide.

HOCH₂CH₂OH + C₂H₄O → HOCH₂CH₂OCH₂CH₂OH

Monoethylene Glycol + Ethylene Oxide → this compound

This secondary reaction can continue, leading to the formation of triethylene glycol (TEG) and higher polyethylene (B3416737) glycols.[4]

Figure 1: Reaction pathway for the formation of ethylene glycol and its byproducts.

Process Technologies and Selectivity

The selectivity towards monoethylene glycol is a critical economic and quality factor in ethylene glycol production. Two primary industrial processes are employed: non-catalytic (thermal) hydration and catalytic hydration.

Non-Catalytic Thermal Hydration

This is the most common method for ethylene glycol production.[5] It involves the reaction of ethylene oxide with a large excess of water at elevated temperatures (around 200°C) and pressures.[6] The high water-to-ethylene oxide ratio (typically 10:1 to 20:1 by mole) is crucial for maximizing the selectivity towards monoethylene glycol by favoring the reaction of ethylene oxide with water over its reaction with ethylene glycol.[7]

Catalytic Hydration

Various catalysts, including acids, bases, and ion-exchange resins, can be used to facilitate the hydration of ethylene oxide at lower temperatures.[7][8] While catalytic processes can offer higher reaction rates, they may also influence the product distribution.

A more advanced and highly selective method is the two-step process via ethylene carbonate. In this process, ethylene oxide is first reacted with carbon dioxide to form ethylene carbonate, which is then hydrolyzed to produce monoethylene glycol with very high selectivity.[6][9]

Quantitative Data on Product Distribution

The following tables summarize typical product distributions and selectivities for different ethylene glycol production processes.

| Process Technology | Water:EO Molar Ratio | MEG Selectivity (%) | DEG Yield (%) | TEG & Higher Glycols Yield (%) | Reference |

| Non-Catalytic Thermal | 10:1 - 20:1 | 89 - 92 | 8 - 10 | < 1 | [6][10] |

| Acid-Catalyzed | 10:1 | ~85 | ~15 | Variable | [11] |

| Two-Step (via Ethylene Carbonate) | Lower than thermal | > 99 | < 1 | Negligible | [9][12] |

Table 1: Comparison of Selectivity in Different Ethylene Glycol Production Processes

| Parameter | Value | Reference |

| Typical Crude Glycol Mixture Composition (Non-Catalytic) | ||

| Monoethylene Glycol (MEG) | 75 - 92 wt-% | [1] |

| This compound (DEG) | 8 - 10 wt-% | [6] |

| Triethylene Glycol (TEG) and Heavier Glycols | < 1 wt-% | [6] |

Table 2: Typical Composition of Crude Glycol Mixture from Non-Catalytic Hydration

Purification of Ethylene Glycol

The separation of this compound and other higher glycols from the crude ethylene glycol stream is achieved through a series of distillation columns.[3] This purification process is energy-intensive due to the high boiling points and relatively small differences in volatility between the glycol homologs. The process typically involves a multi-effect evaporation system to remove the excess water, followed by vacuum distillation to separate the individual glycols.[13]

Figure 2: Simplified workflow for the purification of ethylene glycol.

Experimental Protocol: Quantification of this compound by Gas Chromatography

The standard method for the analysis of ethylene glycols is gas chromatography (GC) with flame ionization detection (FID). The following protocol is a generalized procedure based on established methods such as ASTM E202.[5][7]

Principle

This method separates ethylene glycol, this compound, and other glycols based on their boiling points and interaction with the stationary phase of a capillary GC column. The separated components are detected by an FID, and their concentrations are determined by comparing the peak areas to those of known standards.

Reagents and Materials

-

Ethylene Glycol (EG), reference standard grade

-

This compound (DEG), reference standard grade

-

Internal Standard (e.g., 1,3-Propanediol), analytical grade

-

Methanol (B129727), GC grade, as solvent

-

Helium or Nitrogen, high purity, as carrier gas

-

Hydrogen, high purity, for FID

-

Air, zero grade, for FID

-

Volumetric flasks and pipettes

-

GC vials with septa

-

Gas chromatograph equipped with a capillary column (e.g., DB-WAX or equivalent) and a flame ionization detector.

Preparation of Standards

-

Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of EG and 100 mg of DEG into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Internal Standard (IS) Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of 1,3-propanediol (B51772) into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock standard solution with methanol to cover the expected concentration range of EG and DEG in the samples. Add a constant amount of the internal standard solution to each calibration standard.

Sample Preparation

-

Accurately weigh an appropriate amount of the ethylene glycol sample into a volumetric flask.

-

Add a known amount of the internal standard solution.

-

Dilute to volume with methanol. The dilution factor will depend on the expected concentration of DEG.

Gas Chromatography Conditions

| Parameter | Typical Value |

| Column | Fused silica (B1680970) capillary, e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Nitrogen |

| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |

| Injection Mode | Split (e.g., 20:1) |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial: 100 °C, hold for 1 minRamp: 10 °C/min to 240 °CHold: 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C |

Table 3: Typical Gas Chromatography Parameters for Glycol Analysis

Analysis and Calculation

-

Inject the calibration standards and the prepared sample solutions into the GC system.

-

Identify the peaks for EG, DEG, and the internal standard based on their retention times.

-

Integrate the peak areas for each component.

-

Construct a calibration curve by plotting the ratio of the peak area of each analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

-

Calculate the concentration of DEG in the sample using the calibration curve and the peak area ratios obtained from the sample chromatogram.

Figure 3: Experimental workflow for the quantification of DEG by gas chromatography.

Conclusion

The formation of this compound is an inherent aspect of the industrial production of ethylene glycol via the hydration of ethylene oxide. The concentration of this byproduct is primarily controlled by the reaction conditions, with the water-to-ethylene oxide ratio being the most critical parameter in the conventional thermal process. Advanced catalytic processes, particularly those proceeding through an ethylene carbonate intermediate, offer significantly higher selectivity to monoethylene glycol, thereby minimizing the formation of this compound. The purification of the crude glycol mixture relies on energy-intensive distillation techniques. Accurate quantification of this compound is essential for quality control and is reliably achieved using gas chromatography. A thorough understanding of these principles is vital for researchers and professionals working with ethylene glycol and its derivatives.

References

- 1. Screening method for ethylene glycol and this compound in glycerin-containing products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dsir.gov.in [dsir.gov.in]

- 3. scribd.com [scribd.com]

- 4. Ethylene oxide - Wikipedia [en.wikipedia.org]

- 5. store.astm.org [store.astm.org]

- 6. Lab Method for Gas Chromatography - Mass Spectrometry (GC-MS) Screening Procedure for the Presence of this compound and Ethylene Glycol in Toothpaste | FDA [fda.gov]

- 7. scribd.com [scribd.com]

- 8. store.astm.org [store.astm.org]

- 9. Development of Highly Selective Process for Mono-Ethylene Glycol Production from Ethylene Oxide via Ethylene Carbonate Using Phosphonium Salt Catalyst | Semantic Scholar [semanticscholar.org]

- 10. Tech-Type: Ethylene Oxide Hydrolysis into Ethylene Glycols [portfolio-pplus.com]

- 11. US4165440A - Catalytic hydration of ethylene oxide to ethylene glycol - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. US20200299215A1 - Processes for the production of ethylene oxide and ethylene glycol - Google Patents [patents.google.com]

An In-depth Technical Guide on the Core Mechanism of Diethylene Glycol Toxicity in Mammalian Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethylene glycol (DEG), a widely used industrial solvent, poses a significant and often fatal health risk to mammals upon ingestion. Its toxicity is not a direct result of the compound itself, but rather its metabolic transformation into toxic byproducts. This technical guide provides a comprehensive overview of the molecular mechanisms underlying DEG toxicity, focusing on its metabolism, the role of its primary metabolites, and the subsequent pathophysiology observed in mammalian systems. The information presented herein is intended to support research, and drug development professionals in understanding, mitigating, and treating DEG poisoning.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Following ingestion, DEG is rapidly absorbed from the gastrointestinal tract and distributed throughout the body via the bloodstream, with peak concentrations typically reached within 30 to 120 minutes.[1] The primary site of metabolism is the liver, where DEG enters a metabolic cascade analogous to that of other toxic alcohols.[2]

The metabolic pathway of DEG is a critical determinant of its toxicity. The parent compound and its metabolites are primarily excreted by the kidneys.[2]

Metabolic Pathway

The metabolism of DEG proceeds through a two-step enzymatic process in the liver, primarily involving alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH).[1][2]

-

Oxidation by Alcohol Dehydrogenase (ADH): DEG is first oxidized by ADH to 2-hydroxyethoxyacetaldehyde (HEAAld).[1]

-

Oxidation by Aldehyde Dehydrogenase (ALDH): HEAAld is then rapidly oxidized by ALDH to 2-hydroxyethoxyacetic acid (HEAA).[1] A smaller fraction of HEAA can be further metabolized to diglycolic acid (DGA).[2][3]

It is the accumulation of these acidic metabolites, particularly HEAA and DGA, that is responsible for the profound metabolic acidosis and target organ damage observed in DEG poisoning.[4][5]

Molecular Mechanism of Toxicity

The toxicity of DEG is intrinsically linked to its metabolic products, HEAA and DGA. While DEG itself exhibits low toxicity, these metabolites induce severe cellular damage, primarily in the kidneys and nervous system.[5]

Renal Toxicity

The hallmark of severe DEG poisoning is acute kidney injury (AKI), characterized by acute tubular necrosis, particularly in the proximal tubules.[6][7] The primary culprit in DEG-induced nephrotoxicity is diglycolic acid (DGA).[2][3] DGA accumulates in renal proximal tubule cells, leading to mitochondrial dysfunction, depletion of cellular ATP, and ultimately necrotic cell death.[2] This cellular damage obstructs the renal tubules, leading to oliguria or anuria, and the development of uremia.[6][7]

Neurotoxicity

Delayed neurotoxicity is another severe consequence of DEG poisoning, often manifesting days after the initial exposure.[2] Neurological symptoms can include altered mental status, central nervous system depression, coma, and peripheral neuropathy.[1][3] The precise mechanisms of neurotoxicity are still under investigation, but it is believed to be linked to the accumulation of toxic metabolites in the nervous system.[3] Studies in animal models have shown that neurotoxicity is often preceded by acute kidney injury, suggesting a potential link between renal failure and neurological damage.[3]

Clinical Manifestations

DEG poisoning typically presents in three distinct phases:[1][2]

-

Phase 1 (Gastrointestinal and Early Neurological): This phase occurs shortly after ingestion and is characterized by nausea, vomiting, abdominal pain, diarrhea, and signs of inebriation. Anion gap metabolic acidosis begins to develop during this stage.[1][2]

-

Phase 2 (Metabolic and Renal): One to three days post-ingestion, patients develop severe metabolic acidosis and acute renal failure, which is the hallmark of DEG toxicity.[1][2]

-

Phase 3 (Delayed Neurological): If the patient survives the initial phases, delayed and often severe neurological complications can arise, including cranial nerve palsies, peripheral neuropathy, and encephalopathy.[2]

Quantitative Data from Mammalian Studies

The following tables summarize key quantitative data from studies on DEG toxicity in rats, providing insights into dose-response relationships and the levels of metabolites in target tissues.

Table 1: Dose-Response of this compound in Rats (48-hour observation)

| Dose (g/kg) | Strain | Key Findings | Reference |

| 2 | Wistar, F-344 | No significant renal or liver toxicity observed. | [8] |

| 5 | Wistar, F-344 | No significant renal or liver toxicity observed. | [8] |

| 10 | Wistar, F-344 | Significant metabolic acidosis, increased BUN and creatinine (B1669602), cortical necrosis in the kidney, and centrilobular necrosis in the liver. | [8][9] |

Table 2: Diglycolic Acid (DGA) Concentration in Rat Kidney (48 hours post-DEG administration)

| DEG Dose (g/kg) | Rat Strain | DGA Concentration in Kidney (mmol/L) | Reference |

| 2 | Wistar & F-344 | Undetectable | [8] |

| 5 | Wistar & F-344 | Undetectable | [8] |

| 10 | Wistar | ~17 | [8] |

| 10 | F-344 | ~10 | [8] |

Table 3: Biomarkers of Renal Injury in Rats (48 hours post-10 g/kg DEG administration)

| Biomarker | Wistar | F-344 | Reference |

| Blood Urea (B33335) Nitrogen (BUN) | Significantly increased | Significantly increased | [8][9] |

| Plasma Creatinine | Significantly increased | Significantly increased | [8][9] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of DEG toxicity.

Animal Model of Acute DEG Toxicity

This protocol describes a typical in vivo experiment to assess the acute toxicity of DEG in rats.

Protocol Details:

-

Animals: Male Wistar or Fischer-344 rats are commonly used.[8] Animals are acclimated to the laboratory conditions for a specified period before the experiment.

-

Dosing: this compound is typically dissolved in water and administered as a single dose via oral gavage.[8] Doses ranging from 2 to 10 g/kg body weight have been used to establish a dose-response relationship.[8]

-

Monitoring: Following administration, animals are housed in metabolic cages for the collection of urine over a period of 48 hours.[4] Behavioral signs of toxicity are also monitored.

-

Sample Collection: At the end of the observation period (e.g., 48 hours), blood samples are collected for biochemical analysis. Animals are then euthanized, and target organs such as the kidneys and liver are harvested.[8]

-

Analysis:

-

Biochemical Analysis: Serum is analyzed for markers of renal function, primarily blood urea nitrogen (BUN) and creatinine.[7]

-

Histopathological Examination: A portion of the kidney and liver tissue is fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) for microscopic examination of cellular damage.

-

Metabolite Quantification: The remaining tissue and urine samples are analyzed for the presence and concentration of DEG and its metabolites (HEAA and DGA) using techniques such as gas chromatography-mass spectrometry (GC-MS).[10]

-

Measurement of Blood Urea Nitrogen (BUN) and Serum Creatinine

-

Sample Preparation: Blood is collected from the animals and centrifuged to separate the serum.[7]

-

Analysis: Serum levels of BUN and creatinine are measured using an autoanalyzer.[7] Commercially available diagnostic kits are often employed for these assays.

Gas Chromatography-Mass Spectrometry (GC-MS) for DEG and Metabolites

-

Sample Preparation: Biological samples (serum, urine, or tissue homogenates) are deproteinized, typically with acetonitrile.[11] An internal standard is added for quantification.

-

Derivatization: The analytes are often derivatized to improve their volatility and chromatographic properties.[11]

-

GC-MS Analysis: The prepared sample is injected into a gas chromatograph coupled with a mass spectrometer. The compounds are separated on a capillary column and detected by the mass spectrometer, allowing for both identification and quantification.[10][11]

Conclusion